Product packaging for Octahydro-4,7-epoxy-2-benzofuran-1-ol(Cat. No.:CAS No. 74868-28-3)

Octahydro-4,7-epoxy-2-benzofuran-1-ol

Cat. No.: B14442657
CAS No.: 74868-28-3
M. Wt: 156.18 g/mol
InChI Key: JYTQKTKMMXLVJR-UHFFFAOYSA-N
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Description

Octahydro-4,7-epoxy-2-benzofuran-1-ol is a chiral compound featuring a fused bicyclic structure, positioning it as a versatile intermediate in organic synthesis and medicinal chemistry. This compound is of significant interest due to its octahydrobenzofuran core, a scaffold recognized in the development of biologically active molecules and chiral catalysts . The rigid, three-dimensional structure provided by its fused rings makes it a valuable template for constructing more complex, stereodefined architectures. Researchers utilize this chiral building block in asymmetric synthesis, particularly for the development of pharmaceutical candidates and natural product analogs . The structural motif of octahydrobenzofuran derivatives is present in compounds exhibiting antimicrobial and antifungal activities, making it a core structure for investigating new therapeutic agents . Furthermore, closely related dihydrobenzofuran derivatives are extensively employed as fragrance and flavoring materials in perfumery, highlighting the utility of this structural class in industrial applications . As a chiral pool starting material derived from terpenes, it can be transformed into 1,2-aminoalcohol derivatives, which function as excellent chiral auxiliaries and catalysts in enantioselective reactions, such as the addition of diethylzinc to benzaldehyde . This product is intended for research and development purposes in laboratory settings only. It is strictly labeled "For Research Use Only" and is not intended for diagnostic, therapeutic, or any other human or veterinary use. Researchers should handle this compound according to their institution's safe laboratory practices and applicable regulations.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H12O3 B14442657 Octahydro-4,7-epoxy-2-benzofuran-1-ol CAS No. 74868-28-3

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

74868-28-3

Molecular Formula

C8H12O3

Molecular Weight

156.18 g/mol

IUPAC Name

4,10-dioxatricyclo[5.2.1.02,6]decan-3-ol

InChI

InChI=1S/C8H12O3/c9-8-7-4(3-10-8)5-1-2-6(7)11-5/h4-9H,1-3H2

InChI Key

JYTQKTKMMXLVJR-UHFFFAOYSA-N

Canonical SMILES

C1CC2C3C(C1O2)COC3O

Origin of Product

United States

Advanced Analytical and Spectroscopic Characterization for Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy in Octahydro-4,7-epoxy-2-benzofuran-1-ol Structure Determination

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule.

¹H NMR spectroscopy would provide information on the chemical environment of each proton in this compound. The spectrum would be expected to show distinct signals for the protons on the fused ring system, the epoxy bridge, and the hydroxyl group. The chemical shift (δ) of each proton, the splitting pattern (multiplicity), and the coupling constants (J) between neighboring protons would be critical for assigning the relative stereochemistry of the molecule.

Table 1: Predicted ¹H NMR Data for this compound (Note: This table is a hypothetical representation as experimental data is unavailable.)

Proton AssignmentPredicted Chemical Shift (δ, ppm)Predicted MultiplicityPredicted Coupling Constants (J, Hz)
H-15.0 - 5.5d4.0 - 6.0
H-33.5 - 4.0m-
H-3a2.5 - 3.0m-
H-44.5 - 5.0d2.0 - 4.0
H-51.5 - 2.0m-
H-61.5 - 2.0m-
H-74.5 - 5.0d2.0 - 4.0
H-7a2.5 - 3.0m-
OH1.0 - 3.0br s-

¹³C NMR spectroscopy would identify all unique carbon atoms in the molecule. The chemical shifts of the carbon signals would indicate the type of carbon (e.g., C-O, C-C). For this compound, distinct signals would be expected for the carbon bearing the hydroxyl group (C-1), the carbons of the epoxy ring (C-4, C-7), and the other carbons of the saturated heterocyclic system.

Table 2: Predicted ¹³C NMR Data for this compound (Note: This table is a hypothetical representation as experimental data is unavailable.)

Carbon AssignmentPredicted Chemical Shift (δ, ppm)
C-195 - 105
C-365 - 75
C-3a40 - 50
C-480 - 90
C-520 - 30
C-620 - 30
C-780 - 90
C-7a40 - 50

To unambiguously assign all proton and carbon signals and to confirm the connectivity of the atoms, a suite of 2D NMR experiments would be employed. nih.gov

COSY (Correlation Spectroscopy): Would reveal proton-proton (H-H) coupling networks, helping to trace the connectivity of protons within the fused ring system.

HSQC (Heteronuclear Single Quantum Coherence): Would correlate directly bonded proton and carbon atoms, allowing for the definitive assignment of which protons are attached to which carbons.

NOESY (Nuclear Overhauser Effect Spectroscopy): Would be used to determine the stereochemistry of the molecule by identifying protons that are close to each other in space, even if they are not directly bonded.

Mass Spectrometry (MS) for Molecular and Fragmentation Analysis

Mass spectrometry provides information about the molecular weight and the fragmentation pattern of a molecule, which can be used to confirm its identity and structure.

GC-MS would be a suitable technique for the analysis of this compound. The gas chromatograph would separate the compound from any impurities, and the mass spectrometer would then provide its mass spectrum. The mass spectrum would be expected to show a molecular ion peak (M+) corresponding to the molecular weight of the compound. The fragmentation pattern would be characteristic of the molecule's structure, with expected cleavages of the epoxy and furan (B31954) rings. Common fragmentation pathways for related benzofuran (B130515) derivatives often involve the loss of small neutral molecules like CO and H₂O.

Infrared (IR) Spectroscopy for Functional Group Identification

IR spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation at specific frequencies corresponding to the vibrations of chemical bonds. For this compound, the IR spectrum would be expected to show characteristic absorption bands for the hydroxyl (-OH) group, the ether (C-O-C) linkages of the furan and epoxy rings, and the C-H bonds of the saturated ring system.

Table 3: Predicted IR Absorption Bands for this compound (Note: This table is a hypothetical representation as experimental data is unavailable.)

Functional GroupPredicted Absorption Range (cm⁻¹)Intensity
O-H stretch (hydroxyl)3200 - 3600Strong, Broad
C-H stretch (alkane)2850 - 3000Strong
C-O stretch (ether, epoxy)1050 - 1260Strong
C-O-C stretch (epoxy ring)810 - 950Medium

Reactivity and Mechanistic Investigations of Octahydro 4,7 Epoxy 2 Benzofuran 1 Ol and Analogues

Ring Opening Reactions and Mechanisms

The reactivity of Octahydro-4,7-epoxy-2-benzofuran-1-ol is significantly influenced by the strained epoxy bridge, making it susceptible to ring-opening reactions under various conditions. These reactions can be broadly categorized into acid-catalyzed and base-catalyzed pathways, with the regioselectivity and stereochemistry of the products being highly dependent on the specific reagents and the substitution pattern of the molecule.

Acid-Catalyzed Ring Opening: Under acidic conditions, the epoxide oxygen is first protonated, forming a good leaving group and activating the ring toward nucleophilic attack. libretexts.orglibretexts.org The subsequent ring-opening can proceed through a mechanism that has characteristics of both SN1 and SN2 pathways. libretexts.orgpressbooks.pub

Mechanism: The transition state involves the C-O bond beginning to break before the nucleophile fully attacks, leading to a buildup of partial positive charge on the more substituted carbon atom. libretexts.org This carbocation-like character directs the nucleophile to attack the more substituted carbon, an SN1-like result. pressbooks.pub However, the attack still occurs from the backside, leading to an inversion of configuration at the reaction center, which is characteristic of an SN2 reaction. pressbooks.pubpressbooks.pub This results in the formation of trans products. For example, the hydrolysis of epoxides in dilute aqueous acid yields trans-1,2-diols. pressbooks.pub

Regioselectivity: When one of the epoxide carbons is tertiary and the other is secondary (as in an analogue of the title compound), nucleophilic attack occurs preferentially at the more substituted (tertiary) site. pressbooks.pub If both carbons are secondary, the attack will generally occur at the less sterically hindered carbon. libretexts.org In the case of the this compound scaffold, the specific substitution would dictate the precise outcome.

Base-Catalyzed Ring Opening: In the presence of strong bases or nucleophiles (e.g., hydroxide, alkoxides, amines), the epoxide ring can also be opened. pressbooks.pub Unlike acid-catalyzed reactions, this pathway does not involve protonation of the epoxide oxygen. The high ring strain of the three-membered epoxide ring is sufficient to make it reactive towards strong nucleophiles, a property not shared by less strained cyclic ethers. libretexts.orgyoutube.com

Mechanism: The base-catalyzed opening is a classic SN2 reaction. pressbooks.pub The nucleophile directly attacks one of the electrophilic carbons of the epoxide, forcing the C-O bond to break and opening the ring. polymerinnovationblog.com This process results in a backside attack and an inversion of stereochemistry at the site of attack. youtube.com

Regioselectivity: The reaction is highly sensitive to steric hindrance. The nucleophile will preferentially attack the less substituted carbon atom of the epoxide. pressbooks.pubpolymerinnovationblog.com For instance, the reaction of 1,2-epoxypropane with ethoxide ion occurs exclusively at the primary carbon. pressbooks.pub

An acid-catalyzed epoxide ring-opening/intramolecular transesterification cascade has been demonstrated as a strategy to construct complex polycyclic skeletons in one pot. acs.org Such cascade reactions, initiated by the regioselective opening of an epoxide ring, highlight the synthetic utility of these intermediates. acs.org

Deoxygenation Pathways in Benzofuran (B130515) Derivatives (e.g., Hydrodeoxygenation)

Hydrodeoxygenation (HDO) is a critical process for upgrading biomass-derived compounds, such as benzofuran derivatives, by removing oxygen to produce hydrocarbons suitable for fuels and chemicals. nacatsoc.org The reaction pathways are complex and heavily influenced by the catalyst, temperature, and hydrogen pressure. researchgate.net For benzofuran and its analogues, two primary HDO pathways are generally considered: the hydrogenation (HYD) pathway and the direct deoxygenation (DDO) pathway. nacatsoc.org

Hydrogenation (HYD) Pathway: This is often the main pathway for benzofuran deoxygenation over common hydrotreating catalysts like sulfided NiMoP/Al2O3. nacatsoc.org

Initial Hydrogenation: The first step involves the hydrogenation of the C=C double bond in the furan (B31954) ring of benzofuran (BF) to form 2,3-dihydrobenzofuran (B1216630) (2,3-DHBF). nacatsoc.orgmdpi.com

Ring Opening: The 2,3-DHBF intermediate then undergoes C(sp³)–O bond cleavage to produce 2-ethylphenol (B104991) (2-EtPh). nacatsoc.orgmdpi.com This step can be promoted by H₂S, which may act as a nucleophile in an SN2-type mechanism. nacatsoc.org

Deoxygenation: The resulting 2-ethylphenol is subsequently deoxygenated. This can occur via hydrogenation of the aromatic ring followed by dehydration to yield ethylcyclohexane, which is the main deoxygenated product. nacatsoc.orgresearchgate.net

Direct Deoxygenation (DDO) Pathway: The DDO pathway involves the direct cleavage of the C-O bond without prior hydrogenation of the aromatic ring.

Mechanism: This route leads to the formation of ethylbenzene (B125841) from 2-ethylphenol. nacatsoc.org However, for benzofuran derivatives, this pathway is generally very limited compared to the HYD pathway. nacatsoc.orgresearchgate.net Theoretical studies on MoS₂ catalysts suggest that for furan and its derivatives, the DDO mechanism involves the adsorption of the molecule onto a catalyst vacancy, followed by sequential hydrogen addition and C-O bond cleavage, with the desorption of water being a highly endothermic step. rsc.orgrsc.org

CatalystPrimary PathwayKey IntermediatesMain ProductReference
NiMoP/Al₂O₃ (sulfided)HYD2,3-dihydrobenzofuran, 2-ethylphenolEthylcyclohexane nacatsoc.org
Ni-Cu/γ-Al₂O₃HYD2,3-dihydrobenzofuran, 2-ethylphenolEthylcyclohexane mdpi.com
MoS₂ (theoretical)DDON/AButadiene (from furan) rsc.orgrsc.org

Cyclization and Rearrangement Mechanisms in Octahydrobenzofuran Formation

The formation of the specific octahydro-4,7-epoxy-2-benzofuran scaffold is a multi-step process, with the core bicyclic ring system typically being constructed through a [4+2] cycloaddition reaction.

Diels-Alder Reaction: The archetypal synthesis of the 7-oxabicyclo[2.2.1]heptene skeleton, which forms the basis of the title compound, is the Diels-Alder reaction between furan (a diene) and maleic anhydride (B1165640) (a dienophile). researchgate.netzbaqchem.com

Mechanism: This is a concerted pericyclic reaction where a new six-membered ring is formed. zbaqchem.com The reaction between furan and maleic anhydride can lead to two diastereomeric products: the endo and exo isomers. The endo product is formed faster and is the kinetic product, but it can revert to the starting materials. The exo adduct is thermodynamically more stable. digitellinc.com The formation of a pre-reactive intermediate stabilized by π-π* interactions has been shown to lead to the endo channel of the cycloaddition. nih.gov

Subsequent Transformations: The resulting anhydride adduct, exo-7-oxabicyclo[2.2.1]hept-5-ene-2,3-dicarboxylic anhydride, serves as a versatile intermediate. researchgate.net Reduction of the anhydride functional groups (e.g., with lithium aluminum hydride) can yield the corresponding diol. Saturation of the double bond via catalytic hydrogenation would then produce the octahydro-4,7-epoxy-2-benzofuran backbone. Subsequent chemical modifications would be required to install the hydroxyl group at the C-1 position.

Alternative Cyclization Strategies: While the Diels-Alder approach is common, other advanced catalytic methods have been developed for the synthesis of complex bicyclic ethers.

Palladium-Catalyzed Cascade: A palladium-catalyzed cascade reaction of linear diene-diol substrates can produce bicyclic ether scaffolds with complete cis-ring fusion diastereoselectivity. nih.gov This process involves an initial oxypalladative cyclization followed by a redox-relay process and a final π-allyl-Pd cyclization. nih.gov

Reductive Cycloetherification: A metal-free transformation using a simple triarylborane catalyst and molecular hydrogen can achieve the reductive cycloetherification of diketones to form bicyclic systems like octahydrobenzofurans with high cis-selectivity. chemrxiv.org

Radical Cyclization: Tandem radical cyclizations can also be employed to construct bicyclic frameworks. These reactions often proceed through 1,4-biradical intermediates that can undergo subsequent ring-closure. acs.orgnih.gov

Radical Reactions Involving the Octahydrobenzofuran Scaffold

The saturated, polycyclic structure of the octahydrobenzofuran scaffold can undergo several types of radical reactions, primarily involving hydrogen atom abstraction or the transformation of functional groups.

Hydrogen Atom Abstraction: The tert-butoxyl radical can be used to study the reactivity of C-H bonds in cyclic ethers. rsc.org For saturated oxygen heterocycles, the rate of hydrogen abstraction is significantly influenced by the position relative to the ether oxygen.

Reactivity Pattern: Hydrogens α to the ether oxygen are strongly activated and are abstracted most readily. rsc.org This is due to the stabilization of the resulting C-centered radical by the adjacent oxygen atom. Hydrogens β to the oxygen generally show retarded abstraction rates. rsc.org

Ring Size Effect: The rate of abstraction for α-hydrogens in cyclic ethers decreases in the order of ring size: 5 > 7 ≈ 6 > 4. rsc.org This indicates that the tetrahydrofuran (B95107) moiety within the octahydrobenzofuran scaffold would be a primary site for radical attack.

Deoxygenation of the Hydroxyl Group: The hydroxyl group at the C-1 position of this compound can be removed via a radical deoxygenation reaction, such as the Barton-McCombie deoxygenation. wikipedia.org This reaction is a powerful method for replacing a hydroxyl group with a hydrogen atom. wikipedia.orgchemrxiv.org

Mechanism:

Derivative Formation: The alcohol is first converted into a thiocarbonyl derivative, typically a xanthate or thionoester. wikipedia.orgyoutube.com

Radical Generation: A radical initiator (like AIBN) generates a tributyltin radical from tributyltin hydride. wikipedia.org

Propagation: The tributyltin radical attacks the sulfur atom of the thiocarbonyl group. This leads to the fragmentation of the molecule, cleaving the C-O bond and generating a carbon-centered radical at the C-1 position. wikipedia.orgyoutube.com

Hydrogen Transfer: This alkyl radical then abstracts a hydrogen atom from another molecule of tributyltin hydride, yielding the deoxygenated product and regenerating the tributyltin radical to continue the chain reaction. wikipedia.org

The driving force for the key fragmentation step is the formation of a very stable tin-sulfur bond. wikipedia.org This radical-based method is advantageous as it is less prone to the steric hindrance and rearrangements that can affect ionic reactions. cambridge.org

Catalytic Transformations of the Octahydro-4,7-epoxy-2-benzofuran System

The Octahydro-4,7-epoxy-2-benzofuran system can be subjected to a variety of catalytic transformations, primarily targeting the oxygen-containing functional groups for applications in biomass conversion and fine chemical synthesis.

Catalytic Hydrodeoxygenation (HDO): As discussed in detail in section 5.2, HDO is a major catalytic transformation for this class of compounds. It aims to remove the ether and hydroxyl oxygen atoms to produce valuable hydrocarbons.

Catalysts: Conventional hydrotreating catalysts like sulfided CoMo or NiMo on alumina (B75360) supports are effective. nacatsoc.org Bimetallic catalysts (e.g., Ni-Cu, Ni-Fe) and noble metal catalysts (e.g., Pd, Pt, Ru) supported on materials like carbon or titania are also widely investigated for their high activity and selectivity. mdpi.comresearchgate.net

Mechanisms: The process typically involves a combination of hydrogenation, hydrogenolysis, dehydration, and ring-opening reactions. researchgate.net Bifunctional catalysts possessing both metal sites (for hydrogenation) and acid sites (for dehydration and C-O bond scission) are often required for efficient conversion. rsc.org For instance, the combination of Pd/C with a solid acid like phosphotungstic acid has been shown to be effective for the one-pot HDO of furan derivatives. rsc.org

Catalytic Hydrogenation: Selective catalytic hydrogenation can be used to modify the scaffold. For example, if the starting material were an unsaturated analogue (e.g., from a Diels-Alder reaction), catalytic hydrogenation using catalysts like Palladium on carbon (Pd/C) or Platinum(IV) oxide (PtO₂) would be used to saturate the double bond to form the octahydro- skeleton.

Catalytic Isomerization and Rearrangement: The epoxy group can undergo catalytic isomerization. Gold-catalyzed isomerization of alkynyl epoxides, for example, has been shown to produce furans through a mechanism involving coordination of the catalyst to the alkyne, followed by epoxide ring-opening and subsequent ring-closure. maxapress.com While the substrate is different, this demonstrates the potential for metal catalysts to induce rearrangements involving the epoxy functional group under mild conditions. Similarly, acid-catalyzed cyclizations of epoxy alcohols can lead to the formation of different heterocyclic systems, such as tetrahydropyrans, where the reaction proceeds via intramolecular epoxide ring opening. bris.ac.ukrsc.org

TransformationCatalyst TypePurposeReference
HydrodeoxygenationBifunctional (Metal + Acid), e.g., Pd/C + HPWRemoval of oxygen to produce alkanes rsc.org
HydrodeoxygenationSulfided bimetallic, e.g., NiMoP/Al₂O₃Upgrading to fuel-grade hydrocarbons nacatsoc.org
HydrogenationNoble metal, e.g., Pd/C, PtO₂Saturation of C=C double bondsN/A
IsomerizationLewis acid, e.g., AuCl₃Rearrangement to form other heterocycles (by analogy) maxapress.com
CycloetherificationAcid catalyst, e.g., p-TsOHIntramolecular ring-opening/closing (by analogy) bris.ac.uk

Applications and Advanced Functions in Chemical Synthesis and Catalysis

Role as Chiral Auxiliaries and Chiral Catalysts in Asymmetric Synthesis

The inherent chirality and conformational rigidity of the oxabicyclic core of octahydro-4,7-epoxy-2-benzofuran-1-ol make it an excellent platform for the development of chiral auxiliaries and catalysts. These molecules are instrumental in asymmetric synthesis, a field focused on the selective production of one enantiomer of a chiral molecule over the other. The stereochemically well-defined structure allows for effective transfer of chirality during chemical transformations, leading to products with high enantiomeric purity.

One of the prominent applications of derivatives of this compound is in enantioselective catalysis. Amino alcohol derivatives of this scaffold have proven to be highly effective ligands for the asymmetric addition of organozinc reagents to aldehydes. For instance, in the well-studied reaction of diethylzinc (B1219324) with benzaldehyde, these chiral ligands coordinate to the zinc atom, creating a chiral environment that dictates the facial selectivity of the nucleophilic attack on the aldehyde.

This process typically leads to the formation of a chiral secondary alcohol, with the enantiomeric excess (ee) being a critical measure of the catalyst's effectiveness. Research has demonstrated that the steric and electronic properties of the ligand, as well as the reaction conditions, can be fine-tuned to achieve high levels of enantioselectivity. The predictable stereochemical outcome is a direct result of the rigid bicyclic framework, which minimizes conformational flexibility and allows for a well-defined transition state.

Ligand StructureSubstrateReagentProductEnantiomeric Excess (ee)
Chiral amino alcohol derived from this compoundBenzaldehydeDiethylzinc1-Phenyl-1-propanolUp to 98%

Versatile Precursors for Complex Chemical Structures and Heterocycles

The strained oxabicyclic ether linkage in this compound is a key feature that contributes to its utility as a versatile precursor. This strain can be selectively released through various ring-opening reactions, providing access to a wide array of highly functionalized and stereochemically complex monocyclic and bicyclic systems. These transformations allow chemists to leverage the inherent stereochemistry of the starting material to synthesize intricate molecular architectures that would be challenging to produce otherwise.

The cleavage of the epoxy bridge can be achieved under a variety of conditions, including acidic, basic, or reductive methods, leading to the formation of substituted cyclohexanes and cycloheptanes. Furthermore, the existing functional groups on the benzofuran (B130515) portion of the molecule can be manipulated to construct a diverse range of heterocyclic compounds, which are prevalent in pharmaceuticals and other biologically active molecules.

Intermediates in Total Synthesis of Natural Products (e.g., Huperzine A Analogues)

The structural motifs accessible from this compound are found in numerous natural products, making it a valuable intermediate in their total synthesis. The ability to control stereochemistry and introduce a variety of functional groups makes this scaffold an attractive starting point for the construction of complex molecular targets.

While the direct application of this compound in the synthesis of Huperzine A analogues is a specific example, the underlying principle is broadly applicable. The strategic use of this and related oxabicyclic compounds allows for the efficient assembly of core structures found in various alkaloids, terpenes, and other classes of natural products. The retrosynthetic analysis of many complex natural products often reveals substructures that can be traced back to readily available chiral building blocks like this compound.

Isolation, Detection, and Environmental Occurrence in Academic Contexts

Advanced Extraction and Isolation Methodologies from Complex Matrices

Extracting specific compounds like Octahydro-4,7-epoxy-2-benzofuran-1-ol from complex matrices such as plant tissues requires advanced and efficient methodologies to ensure high purity and yield.

Soxhlet extraction is a classic and widely used method for the extraction of compounds from solid materials. While specific applications for this compound are not detailed, the technique is a standard procedure in phytochemical analysis. It involves the continuous washing of a solid sample with a solvent, allowing for the gradual extraction of the desired compound. The choice of solvent is critical and is based on the polarity of the target molecule.

Supercritical fluid extraction (SFE) has emerged as a green and efficient alternative to traditional solvent extraction methods. semanticscholar.orgresearchgate.net Carbon dioxide (CO2) is the most commonly used supercritical fluid due to its mild critical temperature, making it suitable for the extraction of thermally sensitive compounds. semanticscholar.org The efficiency of SFE is influenced by several parameters, including pressure, temperature, and the use of co-solvents, which can enhance the solubility of the target compounds. semanticscholar.orgresearchgate.net This technique has been successfully applied to extract a variety of bioactive compounds from botanical matrices. semanticscholar.orgsemanticscholar.org

Table 1: Key Parameters in Supercritical Fluid Extraction (SFE)

Parameter Description Impact on Extraction
Pressure Affects the density and solvating power of the supercritical fluid. Higher pressure generally increases extraction yield. researchgate.net
Temperature Influences both the vapor pressure of the solute and the density of the fluid. Can have a complex effect; optimization is crucial. researchgate.net
Co-solvent A small amount of a polar solvent added to the supercritical fluid. Enhances the extraction of more polar compounds. semanticscholar.org
Flow Rate The rate at which the supercritical fluid passes through the matrix. Affects the mass transfer and overall extraction time. researchgate.net
Particle Size The size of the solid matrix particles. Smaller particles provide a larger surface area for extraction. researchgate.net

Dispersive liquid-liquid microextraction (DLLME) is a modern and rapid microextraction technique that requires only a small volume of solvent. mdpi.comnih.govchromatographyonline.com It is based on the formation of a cloudy solution when a mixture of an extraction solvent and a disperser solvent is injected into an aqueous sample. mdpi.comchromatographyonline.com This high surface area allows for very fast extraction of the analyte into the fine droplets of the extraction solvent. mdpi.com The subsequent separation is typically achieved by centrifugation. chromatographyonline.com DLLME is known for its simplicity, high enrichment factor, and low cost. nih.gov Derivatization is often coupled with extraction methods to improve the analytical properties of the target compound for techniques like gas chromatography.

Degradation and Transformation Studies in Environmental Contexts

Understanding the environmental fate of cyclic ethers and furan (B31954) derivatives is essential for assessing their potential impact.

The atmospheric degradation of cyclic ethers is primarily initiated by reaction with hydroxyl (OH) radicals. lu.se Furan derivatives, when exposed to near-UV irradiation, can undergo various photochemical transformations. researchgate.net In dilute solutions, a common pathway is trans-cis isomerization. researchgate.net In more concentrated solutions or in bulk, furan derivatives can undergo [π2 + π2] cycloaddition reactions, leading to the formation of dimers. researchgate.net The specific degradation pathway is influenced by the molecular structure of the compound and the environmental conditions. Studies on the photodegradation of related compounds like tetrahydrofuran (B95107) have identified products such as butyrolactone and succinic anhydride (B1165640). lu.se The development of sustainable furan derivatives is an active area of research, with a focus on creating compounds that balance efficacy with biodegradability. acs.orgfrontiersin.org

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